2-(4-Bromo-2-nitrothiophen-3-yl)thiazole
Description
2-(4-Bromo-2-nitrothiophen-3-yl)thiazole is a heterocyclic compound featuring a thiazole ring fused to a substituted thiophene moiety. The thiophene ring is functionalized with bromine and nitro groups at the 4- and 2-positions, respectively. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H3BrN2O2S2 |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrothiophen-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H3BrN2O2S2/c8-4-3-14-7(10(11)12)5(4)6-9-1-2-13-6/h1-3H |
InChI Key |
YFBDALARZIHCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=C(SC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
Synthetic Scalability : Multi-step syntheses (e.g., and ) are common but may limit scalability. Single-step methods (e.g., hydrazinylthiazoles) offer advantages for high-throughput screening .
Biological Selectivity: Thiazole derivatives with polar substituents (e.g., cyanophenyl) show improved selectivity toward cancer cells, reducing off-target toxicity .
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